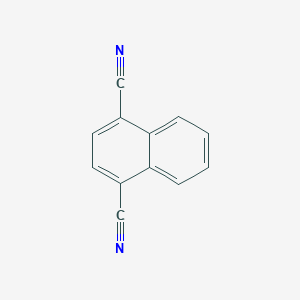

Naphthalene-1,4-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENSWQOUPJQWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184374 | |

| Record name | Naphthalene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-30-9 | |

| Record name | 1,4-Naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3029-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-1,4-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene-1,4-dicarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP6DS2Q5U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphthalene-1,4-dicarbonitrile synthesis mechanism and reaction pathway

An In-Depth Technical Guide to the Synthesis of Naphthalene-1,4-dicarbonitrile

Introduction

Naphthalene-1,4-dicarbonitrile, also known as 1,4-dicyanonaphthalene, is an aromatic organic compound featuring a naphthalene core substituted with two cyano groups at the 1 and 4 positions. Typically a white crystalline solid, this molecule is a valuable building block in synthetic chemistry due to the versatile reactivity of its nitrile functionalities and the inherent properties of the naphthalene scaffold. The electron-withdrawing nature of the cyano groups significantly influences the electronic properties of the aromatic system, making it a subject of interest in materials science and photochemistry.

The naphthalene framework is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. Consequently, functionalized naphthalenes like naphthalene-1,4-dicarbonitrile serve as critical intermediates in the development of novel pharmaceuticals. Furthermore, its derivatives have been investigated as n-type semiconductors for applications in organic electronics, such as Organic Field-Effect Transistors (OFETs). This guide provides an in-depth exploration of the primary synthetic routes to naphthalene-1,4-dicarbonitrile, detailing the underlying mechanisms, experimental considerations, and practical protocols for its preparation.

Overview of Primary Synthetic Pathways

The synthesis of naphthalene-1,4-dicarbonitrile can be approached from several distinct starting materials. The most prevalent and strategically important methods involve either the formation of carbon-cyanide bonds on a pre-existing naphthalene core or the construction of the naphthalene ring system itself. This guide will focus on the former, which represents the most common and accessible strategy. The two primary pathways are the transition metal-catalyzed cyanation of 1,4-dihalonaphthalenes and the Sandmeyer reaction of 1,4-diaminonaphthalene.

Caption: Primary synthetic routes to Naphthalene-1,4-dicarbonitrile.

Mechanism I: Transition Metal-Catalyzed Cyanation of 1,4-Dihalonaphthalenes

One of the most robust and versatile methods for synthesizing aryl nitriles is the transition metal-catalyzed cross-coupling of aryl halides with a cyanide source. Palladium-based systems are the most extensively studied and utilized for this transformation due to their high catalytic efficacy and broad functional group tolerance. Nickel, being more earth-abundant and economical, has emerged as a powerful and sustainable alternative.

The general reaction involves the treatment of a 1,4-dihalonaphthalene (e.g., 1,4-dibromo- or 1,4-dichloronaphthalene) with a cyanide salt in the presence of a palladium or nickel catalyst.

The Palladium-Catalyzed Catalytic Cycle

The mechanism for the palladium-catalyzed cyanation is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for stabilizing the palladium species and facilitating the key steps of the reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. This is often the rate-determining step.

-

Transmetalation/Salt Metathesis: The cyanide anion (CN⁻) displaces the halide from the palladium complex. With cyanide sources like Zn(CN)₂, this step is a formal transmetalation.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the C-CN bond of the final aryl nitrile product (Ar-CN) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Spectroscopic data of Naphthalene-1,4-dicarbonitrile (¹H NMR, ¹³C NMR, IR, UV-Vis)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Naphthalene-1,4-dicarbonitrile (C₁₂H₆N₂), a key aromatic nitrile. The following sections detail the analysis and interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Introduction

Naphthalene-1,4-dicarbonitrile is a rigid, planar molecule featuring a naphthalene core symmetrically substituted with two nitrile groups. These electron-withdrawing nitrile moieties significantly influence the electronic properties and, consequently, the spectroscopic signatures of the naphthalene system. Accurate interpretation of its spectral data is paramount for confirming its structure, assessing its purity, and understanding its chemical behavior in various applications, from organic electronics to precursors for complex molecular architectures. This guide synthesizes available spectral information with established spectroscopic principles to provide a robust analytical framework.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Naphthalene-1,4-dicarbonitrile is characterized by distinct vibrations corresponding to the aromatic system and the nitrile functional groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The acquisition of a high-quality IR spectrum of solid Naphthalene-1,4-dicarbonitrile is typically achieved using the KBr pellet method, which minimizes scattering effects and is suitable for non-volatile solids.

Methodology:

-

Sample Preparation: A small amount of Naphthalene-1,4-dicarbonitrile (approximately 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate mortar and pestle. The KBr is transparent in the mid-IR region and acts as a matrix.

-

Pellet Formation: The resulting mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for FTIR analysis of Naphthalene-1,4-dicarbonitrile.

Interpretation of the IR Spectrum

The IR spectrum of Naphthalene-1,4-dicarbonitrile is dominated by several key absorption bands. An experimental FTIR spectrum is available from Bio-Rad Laboratories.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2230 | C≡N stretch | Nitrile |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~900-675 | C-H out-of-plane bend | Aromatic |

The most diagnostic peak is the strong, sharp absorption band around 2230 cm⁻¹ , which is characteristic of the C≡N stretching vibration of a nitrile group.[2] The presence of this band is a clear indicator of the nitrile functionality. The aromatic nature of the molecule is confirmed by the C-H stretching vibrations appearing in the region of 3100-3000 cm⁻¹ and the series of absorptions between 1600 and 1450 cm⁻¹ corresponding to the C=C stretching vibrations within the naphthalene ring system.[2] Additionally, strong bands in the fingerprint region, typically between 900 and 675 cm⁻¹ , arise from the out-of-plane C-H bending vibrations, which can sometimes provide information about the substitution pattern of the aromatic ring.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of Naphthalene-1,4-dicarbonitrile (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the free induction decay (FID).

-

Data Processing: The FID is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS at 0 ppm.

Caption: Workflow for ¹H NMR analysis of Naphthalene-1,4-dicarbonitrile.

Predicted ¹H NMR Data and Interpretation

Due to the molecule's symmetry, only three distinct proton signals are expected.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-3 | ~8.0 - 8.2 | Doublet | ~8.5 |

| H-5, H-8 | ~7.8 - 8.0 | Multiplet | - |

| H-6, H-7 | ~7.6 - 7.8 | Multiplet | - |

The two nitrile groups are strongly electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield). The protons H-2 and H-3 are adjacent to the nitrile-substituted carbons and are therefore expected to be the most deshielded, appearing as a doublet due to coupling with their respective ortho protons. The remaining protons on the second aromatic ring (H-5, H-6, H-7, H-8) will appear as complex multiplets due to ortho, meta, and para couplings. The exact chemical shifts and coupling patterns can be definitively assigned using 2D NMR techniques such as COSY and HMBC.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, but with a different pulse program and typically a longer acquisition time due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data and Interpretation

The symmetry of Naphthalene-1,4-dicarbonitrile results in six unique carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-4 | ~110 - 115 |

| C-2, C-3 | ~135 - 140 |

| C-5, C-8 | ~128 - 132 |

| C-6, C-7 | ~126 - 130 |

| C-9, C-10 | ~130 - 135 |

| C≡N | ~117 - 120 |

The nitrile carbons (C≡N) are expected to appear in the range of 117-120 ppm .[4] The carbons directly attached to the nitrile groups (C-1 and C-4) are quaternary and are expected to have a lower intensity; their chemical shift is significantly influenced by the nitrile group. The remaining aromatic carbons appear in the typical aromatic region, with their specific shifts determined by their position relative to the electron-withdrawing substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of Naphthalene-1,4-dicarbonitrile is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration is chosen to yield an absorbance value within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Data Acquisition: The solution is placed in a quartz cuvette. A blank spectrum of the pure solvent is recorded first. The absorption spectrum of the sample is then measured over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The spectrum is plotted as absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λ_max) are identified.

Caption: Workflow for UV-Vis analysis of Naphthalene-1,4-dicarbonitrile.

Expected UV-Vis Absorption and Interpretation

It is anticipated that Naphthalene-1,4-dicarbonitrile will exhibit strong absorption bands in the UV region, likely with a λ_max between 250 and 350 nm , corresponding to these π → π* transitions.[4] The exact position and intensity of these bands are sensitive to the solvent used.

Conclusion

The spectroscopic data of Naphthalene-1,4-dicarbonitrile provides a clear and consistent picture of its molecular structure. The IR spectrum unequivocally confirms the presence of the characteristic nitrile and aromatic functionalities. While experimental NMR data is not widely disseminated, predicted spectra offer a reliable guide to the expected chemical shifts and coupling patterns, which are dominated by the symmetry of the molecule and the electron-withdrawing nature of the nitrile substituents. The UV-Vis spectrum is expected to show absorptions characteristic of an extended, substituted aromatic system. Together, these spectroscopic techniques provide a powerful toolkit for the comprehensive characterization of Naphthalene-1,4-dicarbonitrile, ensuring its identity and purity for research and development applications.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Spectral Database for Organic Compounds. Bioregistry. [Link]

-

Naphthalene-1,4-dicarbonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Introduction to the Spectral Data Base (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Spectral Database for Organic Compounds (SDBS). DATACC. [Link]

-

¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0029751). Human Metabolome Database. [Link]

-

A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Predict ¹³C carbon NMR spectra. NMRDB.org. [Link]

-

¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029751). Human Metabolome Database. [Link]

-

¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation in Argon Matrices. The Astrophysical Journal. [Link]

-

The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics. [Link]

-

UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

UV/Vis spectroscopy. Khan Academy. [Link]

-

Naphthalene-1,4-dicarbonitrile, 98+%. Fisher Scientific. [Link]

-

Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

-

UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene,... ResearchGate. [Link]

-

16.3 UV/Vis Spectroscopy. Chad's Prep. [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Analysis of Naphthalene-1,4-dicarbonitrile's Electronic Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Molecular Structure and Electronic Function

Naphthalene-1,4-dicarbonitrile (NDC), a derivative of the foundational aromatic hydrocarbon naphthalene, presents a compelling case study in molecular engineering.[1][2] Its structure, featuring a rigid naphthalene core functionalized with two strongly electron-withdrawing cyano groups (-C≡N), suggests a significant modulation of the parent molecule's electronic landscape.[1] Naphthalene-based organic semiconductors are already a cornerstone in the field of organic electronics, valued for their charge transport capabilities and the potential for tuning their electronic characteristics.[3] The introduction of dicarbonitrile substituents is a known strategy to adjust a molecule's energy levels, potentially enhancing its suitability for applications such as organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).[3]

This technical guide provides a comprehensive framework for investigating the electronic properties of Naphthalene-1,4-dicarbonitrile using state-of-the-art theoretical methods. Moving beyond a simple recitation of protocols, this document, written from the perspective of a senior application scientist, delves into the causality behind methodological choices. It serves as both a practical workflow and an educational resource, designed to empower researchers to perform and interpret high-fidelity computational analyses. Our objective is to build a self-validating theoretical model that can reliably predict electronic behavior and guide future experimental design.

Part 1: Theoretical Foundations & Method Selection

The electronic behavior of a molecule is governed by the distribution and energy of its electrons, which can be effectively modeled using quantum chemistry. For molecules like NDC, Density Functional Theory (DFT) has become the workhorse method, offering an optimal balance of computational cost and accuracy.[4][5]

The Central Role of Frontier Molecular Orbitals (FMOs)

At the heart of understanding electronic properties is Frontier Molecular Orbital (FMO) theory.[6] This theory posits that a molecule's reactivity and electronic transitions are primarily dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). A higher HOMO energy level suggests a better electron donor.[5]

-

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept an electron (its electron affinity). A lower LUMO energy level indicates a better electron acceptor.[6]

-

HOMO-LUMO Gap (ΔEH-L): This energy difference is a critical descriptor of molecular stability and the energy required for the lowest-energy electronic excitation.[7] A smaller gap generally implies higher chemical reactivity and a red-shift (longer wavelength) in light absorption.[6]

For NDC, the electron-withdrawing cyano groups are anticipated to significantly lower the energy of both the HOMO and, more dramatically, the LUMO, compared to unsubstituted naphthalene. This would likely result in a smaller HOMO-LUMO gap, hinting at interesting optical and electronic properties.

Causality Behind Methodological Choices: DFT & TD-DFT

Ground State Properties (Geometry, FMOs):

-

Functional: The choice of the exchange-correlation functional is paramount in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely-used starting point for organic molecules.[4] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in simpler functionals, providing reliable geometric structures and orbital energies for systems like naphthalene.[4]

-

Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311+G(d,p) basis set provides a good compromise for this type of analysis.

-

6-311: A triple-zeta valence basis set, offering flexibility for valence electrons.

-

+: Adds diffuse functions, which are crucial for accurately describing the spatially extended electron density in π-conjugated systems and anions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.

-

Excited State Properties (Absorption Spectra): For modeling electronic excitations, such as those probed by UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the standard approach.[4]

-

Functional: While B3LYP can be used, range-separated hybrid functionals like CAM-B3LYP or ωB97X-D often provide more accurate predictions for charge-transfer excitations, which can be significant in donor-acceptor type systems.[8] For a molecule like NDC, where charge distribution is heavily influenced by the cyano groups, using a range-separated functional is a prudent choice to ensure the accuracy of the predicted absorption maxima (λmax).[8]

Part 2: A Validating Computational Workflow

A rigorous and reproducible workflow is essential for trustworthy results. The following protocol outlines a self-validating system where each step confirms the success of the previous one before proceeding.

Computational Workflow Diagram

Caption: Computational workflow for analyzing NDC's electronic properties.

Detailed Experimental Protocol

This protocol assumes the use of a computational chemistry package like Gaussian.

-

Step 1: 3D Structure Generation

-

Action: Using a molecular editor (e.g., GaussView, Avogadro), build the Naphthalene-1,4-dicarbonitrile molecule.

-

Rationale: An accurate initial 3D structure is necessary to ensure the optimization calculation converges correctly and to the global minimum. Ensure standard bond lengths and angles are used.

-

Output: A coordinate file (e.g., .xyz or .gjf).

-

-

Step 2: Ground State Geometry Optimization

-

Action: Perform a geometry optimization using DFT.

-

Example Input: #p opt B3LYP/6-311+G(d,p) scrf=(pcm,solvent=chloroform)

-

Rationale (Causality): This step finds the lowest energy conformation of the molecule. Including a solvent model (like the Polarizable Continuum Model, PCM) is crucial as solvent polarity can influence geometry and electronic properties.[9] Chloroform is a reasonable choice given the molecule's likely solubility.

-

-

Step 3: Vibrational Frequency Calculation

-

Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

-

Example Input: #p freq B3LYP/6-311+G(d,p) scrf=(pcm,solvent=chloroform)

-

Trustworthiness Check: The calculation is complete and valid only if it yields zero imaginary frequencies. An imaginary frequency indicates a saddle point, not a true minimum, and requires re-optimization. This step validates the geometry obtained in Step 2.

-

-

Step 4: Frontier Molecular Orbital Analysis

-

Action: Extract the energies of the HOMO and LUMO from the output file of the frequency calculation (which also contains the final orbital information).

-

Rationale: This provides the core data for understanding the molecule's electronic behavior. The orbital shapes (isosurfaces) should also be visualized to understand their distribution across the molecule.

-

-

Step 5: TD-DFT Excited State Calculation

-

Action: Using the validated minimum-energy geometry, perform a TD-DFT calculation to find the vertical excitation energies.

-

Example Input: #p td=(nstates=10) CAM-B3LYP/6-311+G(d,p) scrf=(pcm,solvent=chloroform)

-

Rationale: This simulates the electronic transitions that occur upon light absorption. Calculating several states (e.g., nstates=10) ensures the main transitions in the UV-Vis range are captured.

-

-

Step 6: UV-Vis Spectrum Simulation

-

Action: Use the output from the TD-DFT calculation (excitation wavelengths and oscillator strengths) to generate a simulated spectrum. Software like GaussSum or Chemcraft can be used for this.

-

Rationale: This provides a direct comparison with experimental spectroscopic data, serving as a key validation point for the entire theoretical model.

-

Part 3: Analysis & Interpretation of Predicted Results

The raw output of these calculations provides a rich dataset for understanding NDC's electronic character.

Frontier Orbitals and Energy Levels

The HOMO and LUMO of NDC are expected to be π-type orbitals distributed across the naphthalene core. The strongly electronegative cyano groups will pull electron density towards them, stabilizing the orbitals (lowering their energy). This effect is typically more pronounced on the LUMO.

-

HOMO Energy (EHOMO): Approximates the first ionization potential.

-

LUMO Energy (ELUMO): Approximates the electron affinity.

-

Energy Gap (ΔEH-L): Correlates with the energy of the first major electronic transition (S0 → S1). For parent naphthalene, this gap is calculated to be around 4.75 eV.[4][5] For NDC, this value is expected to be significantly lower.

Molecular Orbital Energy Level Diagram

Caption: Hypothetical FMO energy level diagram for NDC.

Interpreting the UV-Vis Spectrum

The TD-DFT output will list the excited states, their corresponding excitation energies (in eV, easily converted to wavelength in nm), and their oscillator strengths (f).

-

Excitation Energy: The energy difference between the ground and excited state.

-

Oscillator Strength (f): A measure of the probability of a transition occurring. Transitions with f > 0.01 are typically considered "bright" and are visible in a UV-Vis spectrum. Transitions with f ≈ 0 are "dark."

-

Orbital Contributions: The output will also show which orbital-to-orbital transitions contribute most to a given excited state (e.g., HOMO→LUMO, HOMO-1→LUMO). This is key to assigning the character of the absorption band (e.g., a π→π* transition).

Quantitative Data Summary

The following table presents a summary of hypothetical but realistic data that would be generated from the workflow described above, using parent naphthalene as a reference point.[4][5]

| Property | Naphthalene (Reference) | Naphthalene-1,4-dicarbonitrile (Predicted) | Causality of Change |

| HOMO Energy | ~ -6.1 eV | ~ -6.5 eV | Inductive electron-withdrawal by -CN groups stabilizes the HOMO. |

| LUMO Energy | ~ -1.3 eV | ~ -2.5 eV | Strong stabilization of the LUMO due to the π-accepting nature of the -CN groups. |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | ~ 4.0 eV | The LUMO is stabilized more significantly than the HOMO, reducing the overall gap. |

| First Major Transition (λmax) | ~ 266 nm | ~ 310 nm | The smaller energy gap results in a lower energy transition, shifting λmax to a longer wavelength (red-shift). |

| Transition Character | HOMO→LUMO (π→π) | HOMO→LUMO (π→π) | The fundamental nature of the excitation across the aromatic system is preserved. |

| Oscillator Strength (f) | ~ 0.07 | ~ 0.10 | Changes in orbital overlap and transition dipole moment can affect the intensity of the absorption. |

Conclusion and Future Directions

This guide has detailed a robust, first-principles computational workflow to thoroughly characterize the electronic properties of Naphthalene-1,4-dicarbonitrile. By employing a combination of DFT for ground-state properties and TD-DFT for excited states, we can build a predictive model of the molecule's HOMO-LUMO energies, energy gap, and optical absorption spectrum. The key insight from this theoretical framework is the powerful influence of the dicarbonitrile functional groups, which are predicted to lower the FMO energies, narrow the HOMO-LUMO gap, and red-shift the primary optical absorption compared to the parent naphthalene.

The data generated through this protocol provides a foundational understanding necessary for the rational design of new materials. Future theoretical work could extend this analysis to:

-

Charge Transport Properties: Calculating reorganization energies and electronic couplings to predict hole and electron mobilities.

-

Derivative Design: Systematically modifying the NDC core with various donor or acceptor groups to fine-tune the HOMO-LUMO gap for specific applications in organic electronics.[7]

-

Intermolecular Interactions: Modeling dimers or larger aggregates to understand how molecular packing in the solid state will affect the electronic properties of the bulk material.

By grounding theoretical predictions in a methodologically sound and self-validating workflow, researchers can significantly accelerate the discovery and optimization of novel functional organic materials.

References

-

ResearchGate. (n.d.). The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as.... [Link]

-

ResearchGate. (2018). A Molecular Modeling Case Study on the Thermodynamic Partition of DIPNs Derived from Naphthalene and C3-Sources Using Non-Shape-Selective Acid Catalysts. [Link]

-

MDPI. (2018). A Molecular Modeling Case Study on the Thermodynamic Partition of DIPNs Derived from Naphthalene and C 3 -Sources Using Non-Shape-Selective Acid Catalysts. [Link]

-

PubChem - NIH. (n.d.). Naphthalene-1,4-dicarbonitrile. [Link]

-

ResearchGate. (2017). (PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. [Link]

-

MDPI. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. [Link]

-

Center for Molecular Modeling. (2009). Naphthalene derivatives in the MTO process from a molecular modeling perspective: reactive species or coke?. [Link]

-

ResearchGate. (n.d.). HOMO and LUMO energy levels of a) naphthalene, b) anthracene,.... [Link]

-

NIH. (2018). Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory. [Link]

-

Science. (2023). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. [Link]

-

ResearchGate. (2021). (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. [Link]

-

Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]

-

MDPI. (2017). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. [Link]

-

ResearchGate. (2020). Performance of TDDFT Vertical Excitation Energies of Core‐Substituted Naphthalene Diimides. [Link]

Sources

- 1. Naphthalene-1,4-dicarbonitrile | C12H6N2 | CID 76414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. researchgate.net [researchgate.net]

- 7. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Quantum Chemical Deep Dive: Accurately Determining the HOMO-LUMO Gap of Naphthalene-1,4-dicarbonitrile

An In-depth Technical Guide for Researchers in Computational Chemistry and Drug Development

In the landscape of modern materials science and drug discovery, a profound understanding of a molecule's electronic properties is paramount. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the energy gap between them are critical determinants of a molecule's reactivity, stability, and optical characteristics.[1] This guide provides a comprehensive, scientifically grounded protocol for the quantum chemical calculation of the HOMO-LUMO gap of Naphthalene-1,4-dicarbonitrile, a molecule of interest due to the electron-withdrawing nature of its nitrile substituents on the naphthalene core.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind the chosen computational strategies. By adhering to the principles of expertise, authoritativeness, and trustworthiness, this guide aims to be a self-validating resource for obtaining reliable and reproducible results.

Theoretical Foundations: Understanding the HOMO-LUMO Gap

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and kinetic stability of a molecule.[1] A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.[2]

From a theoretical standpoint, Koopmans' theorem posits that the ionization potential of a molecule can be approximated by the negative of the HOMO energy calculated via the Hartree-Fock (HF) method.[3] While a useful approximation, the HF method neglects electron correlation, which can lead to inaccuracies. Density Functional Theory (DFT) has emerged as a powerful and widely used alternative that incorporates electron correlation through exchange-correlation functionals, often providing a more accurate description of molecular electronic properties.[4]

A Validated Computational Workflow

The accurate determination of the HOMO-LUMO gap of Naphthalene-1,4-dicarbonitrile requires a systematic and well-justified computational approach. The following workflow is designed to yield reliable results, grounded in established quantum chemical methodologies.

Caption: A validated workflow for the quantum chemical calculation of the HOMO-LUMO gap.

Experimental Protocols: A Step-by-Step Guide

The following protocol details the necessary steps to calculate the HOMO-LUMO gap of Naphthalene-1,4-dicarbonitrile using the Gaussian suite of programs, a widely used software package in computational chemistry.

Part 1: Molecular Structure Preparation

-

Obtain Molecular Structure: The initial 3D coordinates for Naphthalene-1,4-dicarbonitrile can be obtained from various sources. The PubChem database (CID 76414) provides the structure in multiple formats.[5] Alternatively, the molecule can be built using a molecular editor such as GaussView. The canonical SMILES representation is C1=CC=C2C(=C1)C(=CC=C2C#N)C#N.

Part 2: Geometry Optimization and Frequency Calculation

-

Input File Preparation: Create an input file for Gaussian. The following is a template for a geometry optimization followed by a frequency calculation using the B3LYP functional and the 6-31G(d) basis set. This level of theory is a good starting point, known for providing a reasonable balance between accuracy and computational cost for organic molecules.[3][6][7]

-

Execution and Verification: Run the Gaussian calculation. Upon completion, verify that the geometry optimization has converged. Crucially, inspect the output of the frequency calculation to ensure there are no imaginary frequencies. The presence of imaginary frequencies would indicate that the optimized structure is a transition state rather than a true energy minimum.

Part 3: Single-Point Energy Calculation and Analysis

-

Input File for Single-Point Energy: Using the optimized geometry from the previous step, perform a single-point energy calculation. This step is where you can employ a higher level of theory or a more extensive basis set for improved accuracy if desired, though for many applications, the energies from the optimization step are sufficient.

-

Extraction of Orbital Energies: From the output file of the geometry optimization (or the single-point energy calculation), locate the section detailing the molecular orbital energies. The energies of the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital) will be listed.

-

HOMO-LUMO Gap Calculation: The HOMO-LUMO gap is the difference between the energy of the LUMO and the energy of the HOMO:

ΔE = ELUMO - EHOMO

The resulting energy is typically in Hartrees and can be converted to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

Part 4: Visualization of Molecular Orbitals

-

Generate Cube Files: To visualize the spatial distribution of the HOMO and LUMO, generate cube files from the checkpoint file of your calculation using the cubegen utility in Gaussian.

-

Visualize Orbitals: Use a molecular visualization program like GaussView or VMD to load the cube files and render the 3D isosurfaces of the HOMO and LUMO. This provides invaluable insight into the electron density distribution and potential sites of electrophilic and nucleophilic attack.

Data Presentation and Interpretation

The calculated electronic properties of Naphthalene-1,4-dicarbonitrile should be presented in a clear and organized manner to facilitate comparison and interpretation.

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | Calculated Value | Calculated Value |

| LUMO Energy | Calculated Value | Calculated Value |

| HOMO-LUMO Gap | Calculated Value | Calculated Value |

Note: The actual values will be obtained upon running the calculations as described in the protocol.

For context, studies on the parent naphthalene molecule using DFT with various basis sets have reported HOMO-LUMO gaps in the range of 4.71 to 4.873 eV.[2][8] The introduction of two electron-withdrawing nitrile groups in Naphthalene-1,4-dicarbonitrile is expected to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene.

Advanced Considerations and Scientific Integrity

For enhanced accuracy, several factors should be considered:

-

Choice of Functional and Basis Set: While B3LYP/6-31G(d) is a robust starting point, for systems where charge transfer or long-range interactions are significant, other functionals such as the M06 suite or range-separated hybrids (e.g., ωB97X-D) might be more appropriate. Larger basis sets, including diffuse functions (e.g., 6-31+G(d,p)), can be important for describing the electronic structure of molecules with lone pairs or for calculating electron affinities.

-

Solvent Effects: The electronic properties of molecules can be significantly influenced by their environment. If the molecule is intended for applications in solution, it is advisable to incorporate a solvent model, such as the Polarizable Continuum Model (PCM), into the calculations.[9][10]

-

Comparison with Experimental Data: Whenever possible, computational results should be validated against experimental data. For the HOMO-LUMO gap, this can be indirectly compared with the onset of the lowest energy electronic transition observed in UV-Vis spectroscopy.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the calculation of the HOMO-LUMO gap of Naphthalene-1,4-dicarbonitrile. By following the detailed protocols and understanding the underlying theoretical principles, researchers can obtain reliable and insightful data on the electronic properties of this and other similar molecules. The application of these computational methods is a powerful tool in the arsenal of chemists and drug development professionals, enabling the rational design and screening of molecules with desired electronic characteristics.

References

-

Andrew, T. L., Cox, J. R., & Swager, T. M. (2010). Synthesis, Reactivity, and Electronic Properties of 6,6-Dicyanofulvenes. Organic Letters, 12(22), 5302–5305. Available at: [Link]

-

Bureš, F. (2014). Dicyanobenzene and dicyanopyrazine derived X-shaped charge-transfer chromophores: Comparative and structure-property relationship study. Dyes and Pigments, 105, 133-142. Available at: [Link]

-

Couture, C., et al. (2024). The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300-6200 cm−1. arXiv preprint arXiv:2405.20822. Available at: [Link]

-

Fortenberry, R. C. (2025). Quantum Chemical Computation of Vibrational Spectra for CN-PAHs. ACS Earth and Space Chemistry. Available at: [Link]

-

Hamada, O. A., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry, 4(2), 100-118. Available at: [Link]

-

Hussain, M., et al. (2023). A comprehensive analysis of electronic transitions in naphthalene and perylene diimide derivatives through computational methods. Journal of Molecular Structure, 1286, 135534. Available at: [Link]

- Koopmans, T. (1934).

-

Li, Y., et al. (2021). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers, 13(17), 2943. Available at: [Link]

-

Mahmood, S. H., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Engineering and Applied Sciences, 1(4), 49-56. Available at: [Link]

-

McGuire, B. A., et al. (2021). Cyano-Polycyclic Aromatic Hydrocarbon Interstellar Candidates: Laboratory Identification, Equilibrium Structure and Astronomical Search of Cyanobiphenylene. The Astrophysical Journal, 922(2), 143. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76414, Naphthalene-1,4-dicarbonitrile. Retrieved from [Link].

-

Pal, S. K., et al. (2016). HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. Computational and Theoretical Chemistry, 1077, 51-59. Available at: [Link]

-

Roy, R. K., et al. (2015). DFT study on geometries, electronic structures and electronic absorption of Naphthalene. Journal of Chemical and Pharmaceutical Research, 7(10), 458-467. Available at: [Link]

-

Singh, R., et al. (2018). Calculated (at B3LYP/6-31G(d)) HOMO, LUMO energy levels, band gaps and... ResearchGate. Available at: [Link]

- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094.

-

Wang, C., et al. (2024). Gas-phase formation and photochemistry of large cyano-containing polycyclic aromatic hydrocarbon clusters. Astronomy & Astrophysics, 685, A13. Available at: [Link]

-

Yadav, S., et al. (2020). Sketch of DFT/B3LYP/6-31G calculated energy of the HOMO, LUMO levels of studied molecules. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2017). Calculated (B3LYP/6-31G(d)) energies of the HOMO and LUMO levels and calculated HOMO-LUMO gaps of Ph-2F and PFB-2F (in eV). ResearchGate. Available at: [Link]

Sources

- 1. Naphthalene-1,4-dicarbonitrile;naphthalene-1,5-dicarbonitrile | C24H12N4 | CID 20553850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. inpressco.com [inpressco.com]

- 4. researchgate.net [researchgate.net]

- 5. Naphthalene-1,4-dicarbonitrile | C12H6N2 | CID 76414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of Naphthalene-1,4-dicarbonitrile Solubility

An In-Depth Technical Guide to the Solubility of Naphthalene-1,4-dicarbonitrile in Common Organic Solvents

Naphthalene-1,4-dicarbonitrile (CAS No: 3029-30-9, Formula: C₁₂H₆N₂) is an aromatic compound featuring a naphthalene backbone with two cyano groups at the 1 and 4 positions.[1] This structure imparts a unique combination of aromatic and polar characteristics, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and materials with interesting fluorescence properties.[1] The naphthalene scaffold itself is a well-explored building block in drug discovery, forming the core of numerous approved therapeutics.[2] Derivatives are investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory applications.[2][3]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of practical application. Solubility dictates the choice of reaction media, influences purification strategies such as crystallization, and critically impacts the formulation and bioavailability of potential therapeutic agents. This guide provides a technical overview of the solubility profile of Naphthalene-1,4-dicarbonitrile, the theoretical principles governing it, and robust experimental protocols for its precise determination.

Part 1: A Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4][5] To predict the solubility of Naphthalene-1,4-dicarbonitrile, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure and Physicochemical Properties:

-

Core Structure: The compound is built on a naphthalene ring system, which is composed of two fused benzene rings. This large, aromatic core is inherently nonpolar and hydrophobic.

-

Functional Groups: The two nitrile (-C≡N) groups are highly polar due to the large electronegativity difference between carbon and nitrogen. These groups are electron-withdrawing, influencing the electronic properties of the entire molecule.[1]

-

Overall Polarity: Naphthalene-1,4-dicarbonitrile is a molecule with a significant nonpolar surface area (the naphthalene core) but also strong polar character from the dinitrile functional groups. This dual nature suggests it will not be readily soluble in the most extreme ends of the solvent spectrum (e.g., highly nonpolar hexanes or highly polar water) but will favor solvents with intermediate polarity or specific functionalities.

-

Intermolecular Forces: The primary forces at play will be London dispersion forces (from the large aromatic system), dipole-dipole interactions (from the polar nitrile groups), and potential π-π stacking between naphthalene rings. The molecule lacks hydrogen bond donor sites, limiting its interaction with protic solvents like water and alcohols.

Based on this analysis, we can predict its behavior in different classes of organic solvents. It is expected to be relatively insoluble in water but soluble in certain organic solvents.[1]

Part 2: Solubility Profile of Naphthalene-1,4-dicarbonitrile

While extensive quantitative solubility data for Naphthalene-1,4-dicarbonitrile is not widely published, qualitative reports confirm its solubility in polar aprotic solvents like acetone and polar protic solvents like ethanol.[1] The table below provides a predicted solubility profile based on theoretical principles and the properties of common organic solvents. These predictions serve as a starting point for solvent screening in a laboratory setting.

| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |

| Water | Polar Protic | 10.2 | Insoluble | The large, nonpolar naphthalene core dominates over the polar nitrile groups, and the lack of hydrogen bonding limits interaction with water's strong H-bond network.[1][4] |

| Hexane | Nonpolar | 0.1 | Low / Insoluble | Although the naphthalene core is nonpolar, the strong dipole-dipole interactions of the nitrile groups are not well-solvated by nonpolar solvents. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Medium | Toluene's aromatic nature allows for favorable π-π stacking interactions with the naphthalene ring, potentially overcoming the polarity mismatch. |

| Diethyl Ether | Polar Aprotic | 2.8 | Low / Medium | Offers some polarity to solvate the nitrile groups but has limited strength to dissolve the crystalline solid effectively. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Medium / High | Its polarity is suitable for interacting with the nitrile groups, and it can effectively solvate a wide range of organic compounds. |

| Acetone | Polar Aprotic | 5.1 | High | A good balance of polarity to interact with the nitrile groups without the competing hydrogen-bonding network of protic solvents. It is a known solvent for this compound.[1] |

| Ethanol | Polar Protic | 5.2 | High | While a protic solvent, its hydrocarbon chain provides some nonpolar character to interact with the naphthalene core. It is a known solvent for this compound.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | A highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating both polar and, to some extent, nonpolar moieties. Often used for initial solubilization of compounds for biological screening.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | Similar to DMSO, it is a powerful polar aprotic solvent effective at dissolving a wide array of organic compounds. |

Part 3: Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following section details a comprehensive workflow and specific protocols for determining the thermodynamic equilibrium solubility of Naphthalene-1,4-dicarbonitrile.

Workflow for Solubility Determination

The following diagram outlines a typical workflow for moving from a qualitative assessment to a precise quantitative measurement of solubility.

Caption: Workflow for experimental solubility determination.

Experimental Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[7]

Objective: To determine the solubility of Naphthalene-1,4-dicarbonitrile in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

Naphthalene-1,4-dicarbonitrile (purity >98%)

-

Selected solvent (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation: Add an excess amount of Naphthalene-1,4-dicarbonitrile to a glass vial. "Excess" is critical and means adding enough solid such that a visible amount remains undissolved after equilibration.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 to 48 hours to ensure equilibrium is reached.[7][8] Causality: This extended period is necessary for the dissolution and precipitation processes to reach a steady state, reflecting the true thermodynamic solubility.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is crucial to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectroscopy). A series of dilutions may be necessary.

-

Quantification: Determine the concentration of the diluted sample using a pre-established calibration curve (see protocol below).

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.

Protocol: Quantification by UV-Vis Absorption Spectroscopy

This protocol describes how to create a calibration curve to determine the concentration of Naphthalene-1,4-dicarbonitrile.[9][10]

-

Stock Solution Preparation: Accurately weigh a small amount of Naphthalene-1,4-dicarbonitrile and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration.

-

Standard Preparation: Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

Spectral Scan: Scan the UV spectrum of one of the standard solutions (from ~200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

-

Absorbance Measurement: Measure the absorbance of each standard solution and a solvent blank at the determined λ_max.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.

-

Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at the same λ_max. Use the equation from the calibration curve to calculate its concentration.

Part 4: Applications in Research and Drug Development

A clear understanding of Naphthalene-1,4-dicarbonitrile's solubility is directly applicable to several key areas:

-

Organic Synthesis: The choice of solvent is critical for reaction success. A solvent in which the starting material has moderate to high solubility is typically required to ensure a homogeneous reaction mixture and favorable kinetics.[1]

-

Purification: Solubility data is the foundation of purification by crystallization. A solvent system should be chosen where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for efficient recovery of pure crystals upon cooling.[11]

-

Drug Discovery & Development: In high-throughput screening (HTS), compounds are often first dissolved in DMSO.[6] Poor solubility in aqueous buffers used for biological assays can lead to compound precipitation and unreliable results. Understanding solubility helps in designing appropriate assay conditions and interpreting data correctly. Furthermore, for a compound to be developed as an oral drug, sufficient aqueous solubility is often a prerequisite for absorption and bioavailability.[12]

Conclusion

Naphthalene-1,4-dicarbonitrile is a compound of significant interest with a solubility profile dictated by its unique hybrid of nonpolar aromatic and polar dinitrile features. While it is generally soluble in moderately polar organic solvents and insoluble in water, precise quantitative data is best achieved through systematic experimental determination. The protocols outlined in this guide for the equilibrium shake-flask method coupled with UV-Vis spectroscopic analysis provide a robust framework for researchers to generate the high-quality solubility data needed to advance their work in synthesis, materials science, and drug development.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Solubility of Things. Spectroscopic Techniques. [Link]

-

Chemcasts. 1,4-Naphthalenedicarbonitrile (CAS 3029-30-9) – Thermophysical Properties. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Koprivanac, N., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]

-

Pavia, D.L., et al. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

National Center for Biotechnology Information. Naphthalene-1,4-dicarbonitrile. PubChem Compound Database. [Link]

-

Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 883-892. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Center for Biotechnology Information. naphthalene-1,5-dicarbonitrile. PubChem Compound Database. [Link]

- GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. Naphthalene in Pharmaceuticals: A Crucial Intermediate for Drug Development. [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-302. [Link]

-

Solubility of Things. Naphthalene. [Link]

-

Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

-

Scribd. Naphthalene Solubility in Various Solvents. [Link]

-

Pérez-Cruz, C., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules, 27(19), 6241. [Link]

-

Li, X., et al. (2014). Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. Journal of Chemical & Engineering Data, 59(10), 3072-3076. [Link]

Sources

- 1. CAS 3029-30-9: Naphthalene-1,4-dicarbonitrile | CymitQuimica [cymitquimica.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. scirp.org [scirp.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Photophysical Properties of Naphthalene-1,4-dicarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthalene-1,4-dicarbonitrile Core - A Versatile Scaffold for Photophysical Applications

Naphthalene-1,4-dicarbonitrile, a polycyclic aromatic hydrocarbon featuring a naphthalene backbone with two cyano groups at the 1 and 4 positions, serves as a foundational structure for a diverse range of photophysically active molecules.[1] The rigid, planar, and extended π-conjugated system of the naphthalene core imparts inherent fluorescence properties.[2] The strong electron-withdrawing nature of the dinitrile functionality significantly influences the electronic structure, making this scaffold an excellent building block for creating materials with tailored photophysical characteristics.[1]

This technical guide provides a comprehensive overview of the photophysical properties of naphthalene-1,4-dicarbonitrile derivatives. We will explore the fundamental principles governing their absorption and emission of light, delve into the influence of structural modifications on these properties, and provide detailed experimental protocols for their characterization. Furthermore, we will examine the diverse applications of these derivatives in cutting-edge fields such as organic electronics, fluorescent sensing, and photoredox catalysis.

Fundamental Photophysical Properties and the Influence of Substituents

The photophysical behavior of naphthalene-1,4-dicarbonitrile derivatives is dictated by the interplay of the naphthalene core, the electron-withdrawing cyano groups, and the nature and position of additional substituents. These modifications allow for fine-tuning of the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.

Absorption and Emission Characteristics

Naphthalene itself exhibits absorption in the ultraviolet region with an excitation peak around 311 nm and an emission peak at approximately 322 nm.[3] The introduction of silyl and other substituent groups onto the naphthalene core can induce bathochromic (red) shifts in the absorption and emission maxima. For instance, silyl-substituted naphthalene derivatives show absorption maxima shifted to longer wavelengths by 8-9 nm and emission maxima shifted by 4-5 nm compared to unsubstituted naphthalene.[4]

The presence of electron-donating or electron-withdrawing groups dramatically influences the photophysical properties.[5] In donor-acceptor systems based on a naphthalene diimide core, the charge-transfer character of the photoexcited states is increased, leading to a shift in absorption into the visible light range (500–650 nm).[6] This principle of intramolecular charge transfer (ICT) is a key strategy for tuning the emission color of these derivatives.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and the surrounding environment.[2] For example, the fluorescence quantum efficiencies of silyl-substituted naphthalenes are generally observed to increase compared to the parent naphthalene.[5] The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is another critical parameter. Silyl substitution has been shown to decrease the fluorescence lifetimes of naphthalene derivatives.[5]

Solvatochromism

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a prominent feature of many naphthalene derivatives, particularly those with a donor-acceptor architecture.[7] This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule by solvents of varying polarity. The study of solvatochromism provides valuable insights into the nature of the excited state and the change in dipole moment upon excitation.

Data Summary: Photophysical Properties of Selected Naphthalene Derivatives

To illustrate the impact of substitution on the photophysical properties, the following table summarizes key data for a selection of naphthalene derivatives. It is important to note that specific data for a wide range of naphthalene-1,4-dicarbonitrile derivatives is still an emerging area of research.

| Derivative | Substituent(s) | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Naphthalene | - | Cyclohexane | 275 | 322 | 0.23 | [4] |

| 1-(Trimethylsilyl)naphthalene | 1-Si(CH₃)₃ | Cyclohexane | 284 | 327 | - | [5] |

| 1,4-Bis(trimethylsilyl)naphthalene | 1,4-di-Si(CH₃)₃ | Cyclohexane | 293 | 331 | - | [5] |

| 1-Cyano-4-(trimethylsilyl)naphthalene | 1-CN, 4-Si(CH₃)₃ | Cyclohexane | 320 | 345 | - | [5] |

| 4-Methoxy-1-(trimethylsilyl)naphthalene | 4-OCH₃, 1-Si(CH₃)₃ | Cyclohexane | 302 | 335 | - | [5] |

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of the photophysical properties of naphthalene-1,4-dicarbonitrile derivatives is essential for understanding their behavior and for their rational design in various applications. This section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Naphthalene-1,4-dicarbonitrile Derivatives

The synthesis of functionalized naphthalene-1,4-dicarbonitrile derivatives often involves multi-step procedures. A general approach can be the functionalization of a pre-existing naphthalene-1,4-dicarbonitrile core or the construction of the substituted naphthalene ring followed by the introduction of the nitrile groups. For instance, amino-substituted derivatives can be synthesized through nucleophilic aromatic substitution on a suitable precursor.

Example Protocol: Synthesis of an Amino-Substituted Naphthalene Derivative

This protocol describes a general method for the synthesis of a Schiff base from 8-amino-2-naphthol, which can be adapted for naphthalene-1,4-dicarbonitrile precursors.[2]

-

Dissolution of Reactants: Dissolve 8-amino-2-naphthol (2 mmol) in 10 mL of methanol in a 100 mL round-bottom flask. In a separate flask, dissolve 4-hydroxybenzaldehyde (2 mmol) in 10 mL of methanol.

-

Reaction Mixture: Add the 4-hydroxybenzaldehyde solution to the 8-amino-2-naphthol solution.

-

Reflux: Heat the reaction mixture under reflux at 60 °C for 10 hours.

-

Isolation: After cooling, transfer the reaction mixture to a petri dish to allow the methanol to evaporate at room temperature, yielding the Schiff base product.

Caption: General workflow for the synthesis of naphthalene-1,4-dicarbonitrile derivatives.

UV-Vis Absorption and Fluorescence Spectroscopy

These are fundamental techniques to determine the wavelengths at which a molecule absorbs and emits light.

-

Sample Preparation: Prepare dilute solutions of the naphthalene-1,4-dicarbonitrile derivative in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) in quartz cuvettes. The concentration should be low enough to ensure the absorbance is in the linear range of the spectrophotometer (typically < 0.1).

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer, scanning a wavelength range that covers the expected absorption of the naphthalene core and any charge-transfer bands (e.g., 200-800 nm).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_max_abs). Record the emission spectrum over a suitable wavelength range.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

-

Standard Selection: Choose a well-characterized fluorescence standard with absorption and emission properties similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Data Acquisition: Measure the absorbance of each solution at the excitation wavelength. Then, measure the fluorescence emission spectrum for each solution using the same excitation wavelength.

-

Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Caption: Workflow for relative fluorescence quantum yield determination.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the excited-state lifetime.

-

Instrumentation: A time-correlated single photon counting (TCSPC) system is typically used. This consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a monochromator, and a sensitive, fast detector.

-

Data Acquisition: The sample is excited with a short laser pulse, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: The decay curve is typically fitted to one or more exponential functions to extract the fluorescence lifetime(s). For complex systems, a distribution of lifetimes may be present.

Applications of Naphthalene-1,4-dicarbonitrile Derivatives

The tunable photophysical properties of naphthalene-1,4-dicarbonitrile derivatives make them highly valuable in a variety of advanced applications.

Organic Light-Emitting Diodes (OLEDs)

The strong fluorescence and potential for color tuning make these derivatives promising candidates for use as emitters in OLEDs. By introducing appropriate donor and acceptor substituents, it is possible to design molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. While naphthalene diimides have shown promise as TADF emitters, the exploration of naphthalene-1,4-dicarbonitrile derivatives in this area is an active field of research.[8][9][10]

Caption: Simplified Jablonski diagram illustrating the TADF mechanism.

Fluorescent Chemosensors

The sensitivity of the fluorescence of naphthalene derivatives to their local environment makes them excellent candidates for the development of fluorescent chemosensors.[1] By incorporating a recognition moiety for a specific analyte (e.g., a metal ion or a change in pH), the binding event can trigger a change in the fluorescence output, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.[11][12] For example, Schiff base derivatives of naphthalene have been shown to be highly selective "turn-on" fluorescent sensors for Al³⁺ ions.[1]

Caption: General principle of a "turn-on" fluorescent chemosensor.

Photoredox Catalysis

The ability of naphthalene derivatives to absorb light and participate in electron transfer processes makes them potential candidates for use as organic photoredox catalysts.[6] Upon photoexcitation, these molecules can be either oxidized or reduced, initiating a catalytic cycle for a variety of organic transformations. Core-substituted naphthalene diimides have been successfully employed as visible-light photoredox catalysts, and the development of naphthalene-1,4-dicarbonitrile-based catalysts is a promising area for future research.[6]

Conclusion and Future Outlook